N-(2-Bromoethyl)-N-ethylaniline
Description
N-(2-Bromoethyl)-N-ethylaniline (chemical formula: C₁₀H₁₄BrN; molecular weight: 236.13 g/mol) is a brominated aromatic amine characterized by an ethyl group and a bromoethyl substituent attached to the nitrogen atom of an aniline moiety. Its structural features include a benzene ring linked to an ethyl group and a 2-bromoethyl chain, as depicted by its SMILES notation: CCN(CCBr)C1=CC=CC=C1 .
This compound is typically synthesized via alkylation reactions. For instance, describes a green synthesis route using tert-butyl N-(2-bromoethyl) carbamate as a precursor, highlighting its relevance in high-performance chemical processes. The bromoethyl group renders the compound reactive, making it a valuable intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles or functionalized aromatic systems .
Properties
CAS No. |
827-50-9 |
|---|---|
Molecular Formula |
C10H14BrN |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
N-(2-bromoethyl)-N-ethylaniline |
InChI |
InChI=1S/C10H14BrN/c1-2-12(9-8-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
VNHIWLRYPBSACZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with N-(2-Bromoethyl)-N-ethylaniline but differ in substituents, reactivity, and applications:
N-(2-Chloroethyl)-N-ethylaniline
- Structure : Replaces bromine with chlorine (C₁₀H₁₄ClN).
- Properties : Lower molecular weight (191.68 g/mol) and distinct reactivity due to the weaker C–Cl bond compared to C–Br.
- Applications : Used in alkylation reactions but less reactive in nucleophilic substitutions than its brominated counterpart. Registered under CAS 25772-51-4 .
N-(2-Cyanoethyl)-N-ethylaniline
- Structure: Substitutes bromine with a cyano group (C₁₁H₁₄N₂).
- Properties : Molecular weight 174.25 g/mol; liquid at room temperature (bp: 156°C at 0.8 kPa).
- Synthesis: Produced via cyanoethylation of N-ethylaniline with acrylonitrile .
- Applications : Key intermediate for dyes (e.g., Disperse Red 50, Disperse Blue 148) . Commercial price: ~$28–$305 per 25–500 g .
N-Ethyl-N-(2-hydroxyethyl)aniline
- Structure: Features a hydroxyethyl group (C₁₀H₁₅NO).
- Properties : Solid with mp 36°C and bp 130–134°C (0.7 kPa).
- Synthesis : Ethoxylation of N-ethylaniline with ethylene oxide .
- Applications : Precursor to dyes like Basic Blue 41 and Disperse Red 1 .
2-Bromo-N-ethylaniline
- Structure : Bromine directly attached to the aromatic ring (C₈H₁₀BrN).
- Properties : Molecular weight 200.08 g/mol; SMILES:
CCNc1ccccc1Br. - Applications : Used in brominated flame retardant analogs but lacks the reactive bromoethyl side chain .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Boiling Point/°C | Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₄BrN | 236.13 | Bromoethyl | Not reported | Organic synthesis intermediate |
| N-(2-Chloroethyl)-N-ethylaniline | C₁₀H₁₄ClN | 191.68 | Chloroethyl | Not reported | Alkylation reactions |
| N-(2-Cyanoethyl)-N-ethylaniline | C₁₁H₁₄N₂ | 174.25 | Cyanoethyl | 156 (0.8 kPa) | Dye manufacturing |
| N-Ethyl-N-(2-hydroxyethyl)aniline | C₁₀H₁₅NO | 165.24 | Hydroxyethyl | 130–134 (0.7 kPa) | Dyes, pharmaceuticals |
| 2-Bromo-N-ethylaniline | C₈H₁₀BrN | 200.08 | Brominated aromatic | Not reported | Flame retardant research |
Key Research Findings
- Reactivity : The bromoethyl group in this compound facilitates nucleophilic substitutions, making it superior to chloroethyl analogs in reactions requiring leaving-group efficiency .
- Synthetic Utility : highlights its role in synthesizing phthalimidoethylpyrimidines (69–71% yield), underscoring its versatility in heterocycle formation .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an SN2 mechanism , where the lone pair on the nitrogen atom of N-ethylaniline attacks the electrophilic carbon adjacent to the bromine in 1,2-dibromoethane. A stoichiometric base, such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), is employed to deprotonate the amine, enhancing its nucleophilicity. The reaction is typically conducted in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile at temperatures between 80–120°C.
Key Parameters:
Yield and Byproduct Analysis
Yields for this method range from 65–78% , with major byproducts including N,N-diethylaniline (from over-alkylation) and 2-bromoethanol (from hydrolysis). Chromatographic purification using silica gel with ethyl acetate/hexane mixtures (3:7 v/v) effectively isolates the target compound.
Bromination of N-Ethylphenethylamine
An alternative approach involves the bromination of N-ethylphenethylamine using N-bromosuccinimide (NBS) or bromine (Br2) . This method selectively introduces bromine at the β-position of the ethyl chain.
Bromination Protocols
-
NBS-Mediated Bromination : Conducted in carbon tetrachloride (CCl4) under radical initiation (e.g., UV light or AIBN). NBS ensures regioselective bromination at the benzylic position, yielding this compound with 70–85% efficiency .
-
Direct Bromination with Br2 : Requires careful temperature control (0–5°C) to prevent polybromination. Quenching with aqueous sodium thiosulfate neutralizes excess bromine.
Comparative Table: Bromination Methods
| Parameter | NBS in CCl4 | Br2 in CCl4 |
|---|---|---|
| Yield | 82% | 68% |
| Reaction Time | 6 hours | 3 hours |
| Byproducts | <5% succinimide | 10–15% dibromide |
| Purification | Column chromatography | Distillation |
Reductive Alkylation Using Sn(OTf)₂ Catalysis
A novel catalytic method employs tin(II) triflate (Sn(OTf)₂) to mediate the reductive alkylation of aniline derivatives with ketones. While primarily used for tertiary amine synthesis, this approach can be adapted for this compound by substituting brominated ketones.
Procedure and Optimization
Critical Factors:
-
Catalyst Loading : 10 mol% Sn(OTf)₂ maximizes yield (up to 75%) while minimizing side reactions.
-
Workup : Filtration through anhydrous sodium sulfate followed by silica gel chromatography isolates the product.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors (CFRs) are employed to enhance heat transfer and reduce reaction times.
Continuous Alkylation Process
-
Reactor Type : Tubular CFR with in-line mixing.
-
Conditions : 100°C, 10 bar pressure, residence time of 30 minutes.
-
Output : 90% conversion with >95% purity after fractional distillation.
Optimization Strategies and Challenges
Solvent Selection
-
DMF vs. Acetonitrile : DMF increases reaction rate but complicates purification due to high boiling point. Acetonitrile offers easier solvent removal but lower yields.
-
Green Solvents : Recent studies explore cyclopentyl methyl ether (CPME) as a sustainable alternative, achieving comparable yields (72%).
Temperature and Catalytic Effects
Elevating temperatures beyond 120°C promotes decomposition, while FeCl₂ catalysis (5 mol%) in dichloromethane reduces energy requirements by 30%.
Characterization and Quality Control
Analytical Techniques
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-Bromoethyl)-N-ethylaniline, and how can reaction parameters be optimized?
- Methodology : The bromoethyl group can be introduced via alkylation of N-ethylaniline using 1,2-dibromoethane or bromoethyl bromide under basic conditions. Optimization involves varying solvents (e.g., THF, DMF), temperature (40–80°C), and stoichiometric ratios to minimize by-products like di-alkylated species. Catalysts such as phase-transfer agents (e.g., tetrabutylammonium bromide) improve yield . Gas-phase synthesis protocols (e.g., using zeolite catalysts) may also be adapted from N-ethylaniline production methods .
Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?
- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromoethyl group integration at δ ~3.5–4.0 ppm). GC-MS or HPLC (C18 column, UV detection at 254 nm) quantifies purity (>98%) and detects impurities like residual N-ethylaniline. Elemental analysis validates C, H, N, and Br content .
Q. What safety protocols should be prioritized when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential skin/eye irritation and respiratory hazards. Store in amber glass under inert gas (N₂/Ar) to prevent degradation. Refer to SDS guidelines for spill management and first aid (e.g., ethanol rinsing for skin contact) .
Advanced Research Questions
Q. How do catalytic systems influence the regioselectivity and yield of this compound derivatives in multi-step reactions?
- Methodology : Compare homogeneous (e.g., Pd/C, CuI) vs. heterogeneous catalysts (e.g., Al₂O₃-supported acids) in bromoethylation. For example, Al₂O₃ enhances selectivity by reducing side reactions like ring bromination. Kinetic studies (e.g., in situ FTIR monitoring) can identify optimal catalyst loading (5–10 wt%) and reaction time .
Q. What strategies resolve contradictions in by-product formation during the alkylation of N-ethylaniline with bromoethylating agents?
- Methodology : By-products like N,N-di(2-bromoethyl)-N-ethylaniline arise from over-alkylation. Use DoE (Design of Experiments) to model variables (e.g., reagent molar ratio, temperature). Purification via fractional distillation (bp ~200–220°C at reduced pressure) or column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound .
Q. What role does this compound play in synthesizing functional polymers or coordination complexes?
- Methodology : The bromoethyl group serves as a reactive site for polymerization (e.g., Suzuki coupling) or ligand design. For example, it can coordinate with Pd(II) to form catalysts for cross-coupling reactions. In polymer science, copolymerization with aniline derivatives yields conductive materials; monitor conductivity via four-probe resistivity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
